1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the pyrazole ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on pyrazole derivatives, such as the study of molecular interactions of a potent antagonist with the CB1 cannabinoid receptor, highlights the importance of pyrazole compounds in understanding receptor-ligand interactions and developing pharmacophore models. These studies contribute to drug design by elucidating the structural requirements for binding affinity and activity at specific receptors (Shim et al., 2002).
Antimicrobial Activity
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating variable and modest activity against bacteria and fungi. Such studies are crucial for the discovery of new antimicrobial agents in response to the growing resistance to existing antibiotics (Patel, Agravat, & Shaikh, 2011).
Anticancer Potential
The synthesis of novel pyrazole derivatives with specific moieties has shown higher anticancer activity compared to reference drugs in some cases. This indicates the potential of pyrazole-based compounds in cancer therapy, highlighting their importance in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticonvulsant Drug Development
The development of new anticonvulsant agents, such as "Epimidin," shows the application of pyrazole derivatives in addressing neurological disorders. The detailed characterization and validation of analytical methods for such compounds underscore their potential in medical research and pharmaceutical development (Severina et al., 2021).
Antibacterial and Antifungal Agents
Research on novel pyrazole and isoxazole derivatives has shown good antibacterial and antifungal activity, supporting the exploration of such compounds in developing new treatments for infectious diseases (Sanjeeva et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, investigating its behavior in different conditions, or exploring its potential uses in areas like medicine or materials science .
Properties
IUPAC Name |
[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-15-14-16(2)23(20-15)13-10-21-8-11-22(12-9-21)19(24)17-4-6-18(25-3)7-5-17/h4-7,14H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRUAOKEWKWJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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